(3,5-Bis(methoxycarbonyl)phenyl)boronic acid
Overview
Description
Synthesis Analysis
The synthesis of related boronic acids typically involves the coupling of iodide with diiodobenzene derivatives. For instance, 3,5-bis(perfluorodecyl)phenylboronic acid, synthesized through direct coupling, serves as a "green" catalyst for amide condensation reactions, highlighting the efficiency and environmental friendliness of such syntheses (Ishihara, Kondo, & Yamamoto, 2001).
Molecular Structure Analysis
Molecular and crystal structure analyses, including studies on related boronic acid derivatives, reveal significant details about the spatial arrangement and bonding patterns. For example, the structure of 2-(methoxycarbonyl)phenylboronic acid involves two crystallographically independent conformers, showcasing specific hydrogen-bonding networks (Luliński & Serwatowski, 2006).
Chemical Reactions and Properties
Boronic acids participate in diverse chemical reactions, serving as catalysts and reactants. Their ability to bind to diols, as seen with 3-methoxycarbonyl-5-nitrophenyl boronic acid, showcases their role in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004). Additionally, boronic acids facilitate dehydrative amidation between carboxylic acids and amines, demonstrating their utility in organic synthesis (Wang, Lu, & Ishihara, 2018).
Scientific Research Applications
Catalysis :
- (Ishihara, Kondo, & Yamamoto, 2001) discussed the use of a boronic acid derivative as a catalyst for direct amide condensation, emphasizing its green chemistry aspects.
- (Wang, Lu, & Ishihara, 2018) demonstrated the application of 2,4-bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation, which is crucial for α-dipeptide synthesis.
Diol and Carbohydrate Recognition :
- (Mulla, Agard, & Basu, 2004) explored the binding abilities of several boronic acids to diols, highlighting the potential of functionalized electron-deficient boronic acids in this domain.
Material Science and Organic Synthesis :
- (Shimada et al., 2018) discussed the use of a specific boronic ester as a protective group for diols, demonstrating its stability and versatility in organic transformations.
- (Yin et al., 2017) investigated the catalytic abilities of a boron Lewis acid in metal-free hydroboration of imines.
Pharmaceutical and Medicinal Applications :
- (Xu et al., 2002) described the synthesis process of an HIV protease inhibitor, where boronic acid plays a key role in one of the synthesis steps.
Environmental and Food Technology :
- (Pietsch & Richter, 2016) explored the use of boronic acids in the specific reduction of fructose in food matrices.
Safety And Hazards
“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
[3,5-bis(methoxycarbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJWFDLAZSVCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598385 | |
Record name | [3,5-Bis(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
177735-55-6 | |
Record name | [3,5-Bis(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(methoxycarbonyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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